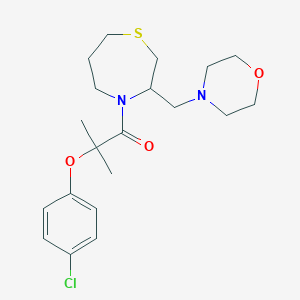

2-(4-Chlorophenoxy)-2-methyl-1-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)propan-1-one

CAS No.: 1421523-96-7

Cat. No.: VC7715108

Molecular Formula: C20H29ClN2O3S

Molecular Weight: 412.97

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421523-96-7 |

|---|---|

| Molecular Formula | C20H29ClN2O3S |

| Molecular Weight | 412.97 |

| IUPAC Name | 2-(4-chlorophenoxy)-2-methyl-1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]propan-1-one |

| Standard InChI | InChI=1S/C20H29ClN2O3S/c1-20(2,26-18-6-4-16(21)5-7-18)19(24)23-8-3-13-27-15-17(23)14-22-9-11-25-12-10-22/h4-7,17H,3,8-15H2,1-2H3 |

| Standard InChI Key | PJJCIYGSQMYUAG-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)N1CCCSCC1CN2CCOCC2)OC3=CC=C(C=C3)Cl |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

The compound features a central 1,4-thiazepane ring—a seven-membered heterocycle containing one sulfur and one nitrogen atom—substituted at the 3-position with a morpholinomethyl group (-CH₂-morpholine). The propan-1-one backbone is further functionalized with a 2-methyl-2-(4-chlorophenoxy) group. This combination creates a sterically congested structure with potential for diverse intermolecular interactions .

Systematic Nomenclature

-

Parent chain: Propan-1-one

-

Substituents:

Synthetic Routes and Reaction Dynamics

Morpholinomethyl Functionalization

Introducing the morpholinomethyl group at the 3-position likely proceeds via:

-

Mannich Reaction: Condensation of 1,4-thiazepan-5-one with formaldehyde and morpholine under acidic conditions.

-

Reductive Amination: Alternatively, reaction with morpholine and a reducing agent like sodium cyanoborohydride .

Propan-1-One Backbone Assembly

The ketone functionality is introduced through Friedel-Crafts acylation or nucleophilic acyl substitution. For instance:

-

Step 1: 4-Chlorophenol is alkylated with 2-bromo-2-methylpropanoyl chloride.

-

Step 2: The resulting acyl chloride reacts with the 1,4-thiazepane derivative under Schotten-Baumann conditions .

Physicochemical Properties

Predicted Parameters

Using analogs from the search results (e.g., 1,4-thiazepan-5-one) , key properties were extrapolated:

Stability and Reactivity

-

Thermal Stability: The morpholine and thiazepane rings enhance thermal resilience compared to aliphatic amines .

-

Hydrolytic Sensitivity: The ketone group may undergo nucleophilic attack under strongly acidic or basic conditions .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Serves as a scaffold for optimizing pharmacokinetic properties in antipsychotic drug candidates .

-

Prodrug Potential: The ketone group could be reduced in vivo to a hydroxyl group for sustained release .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume